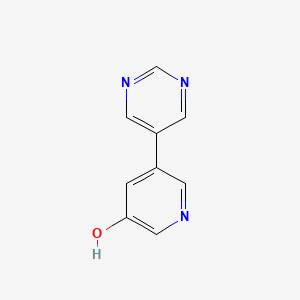![molecular formula C37H32ClN3O8 B12065503 3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methyl-, methyl ester CAS No. 223734-98-3](/img/structure/B12065503.png)
3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a complex organic molecule with the following chemical formula:
C14H12ClNO2
. - It belongs to the class of pyridinecarboxylic acids and contains a chlorophenyl group.
- The compound’s systematic name is quite lengthy, but it can be referred to as 3- [2- (3-chlorophenyl)ethyl]pyridine-2-carboxylic acid .
- It is also known by other names, such as epoxy mesylate and Loratadine Impurity 61 .
Méthodes De Préparation
- The synthetic routes for this compound involve several steps due to its intricate structure.
- One common method involves the reaction of 2-chloro-4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methylpyridine with appropriate reagents.
- Industrial production methods may vary, but they typically optimize yield and purity.
Analyse Des Réactions Chimiques
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
- Major products formed depend on the specific reaction conditions and the functional groups involved.
Applications De Recherche Scientifique
- In chemistry, this compound serves as a building block for more complex molecules due to its unique structure.
- In biology, it may be used as a probe or ligand to study specific molecular interactions.
- Medicinally, it could have potential applications, although further research is needed.
- In industry, it might find use in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
- The exact mechanism by which this compound exerts its effects remains an area of investigation.
- It likely interacts with specific molecular targets or pathways, but detailed studies are required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
- While this compound is unique due to its complex structure, it shares similarities with other pyridinecarboxylic acids.
- Similar compounds include related derivatives with varying substituents on the pyridine ring.
Propriétés
Numéro CAS |
223734-98-3 |
|---|---|
Formule moléculaire |
C37H32ClN3O8 |
Poids moléculaire |
682.1 g/mol |
Nom IUPAC |
methyl 4-(2-chlorophenyl)-5-[4-(1,3-dioxoisoindol-2-yl)butanoyl]-6-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-2-methyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C37H32ClN3O8/c1-21-30(37(47)48-2)31(26-14-7-8-15-27(26)38)32(29(42)16-9-17-40-33(43)22-10-3-4-11-23(22)34(40)44)28(39-21)20-49-19-18-41-35(45)24-12-5-6-13-25(24)36(41)46/h3-8,10-15,31,39H,9,16-20H2,1-2H3 |
Clé InChI |
NHVDPQDXBLKGPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)COCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)CCCN4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





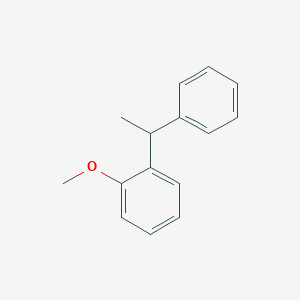
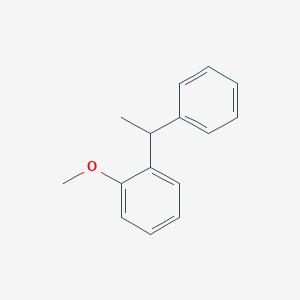

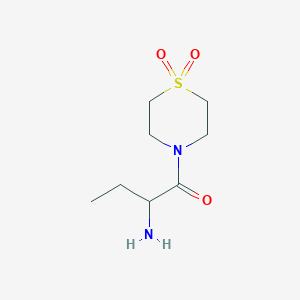
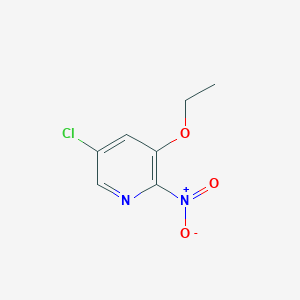
![[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one](/img/structure/B12065484.png)


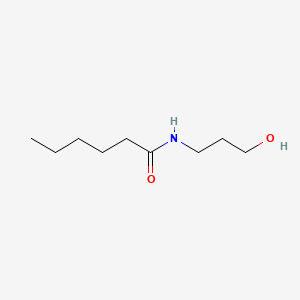
![11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12065513.png)
